Bienvenue dans la boutique en ligne BenchChem!

6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid

Retinoid activity HL-60 differentiation Carboxyphenylquinoline SAR

6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 106077-37-6) is a synthetic quinoline-4-carboxylic acid derivative bearing a 4-carboxyphenyl substituent at the 6-position, a 3-hydroxy group, and a 2-methyl group. It belongs to the phenylquinolinecarboxylic acid subclass, which has been investigated for retinoid-like activity, anti-proliferative effects, and enzyme inhibition.

Molecular Formula C18H13NO5
Molecular Weight 323.3 g/mol
CAS No. 106077-37-6
Cat. No. B12876158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid
CAS106077-37-6
Molecular FormulaC18H13NO5
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=C(C=CC2=N1)C3=CC=C(C=C3)C(=O)O)C(=O)O)O
InChIInChI=1S/C18H13NO5/c1-9-16(20)15(18(23)24)13-8-12(6-7-14(13)19-9)10-2-4-11(5-3-10)17(21)22/h2-8,20H,1H3,(H,21,22)(H,23,24)
InChIKeyIVCSTISPGJXCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 106077-37-6): Compound Class and Procurement Identity


6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 106077-37-6) is a synthetic quinoline-4-carboxylic acid derivative bearing a 4-carboxyphenyl substituent at the 6-position, a 3-hydroxy group, and a 2-methyl group. It belongs to the phenylquinolinecarboxylic acid subclass, which has been investigated for retinoid-like activity, anti-proliferative effects, and enzyme inhibition [1]. The compound is structurally related to the core 3-hydroxy-2-methylquinoline-4-carboxylic acid scaffold (CAS 117-57-7) but is distinguished by the additional 4-carboxyphenyl moiety, which substantially alters its molecular weight (323.3 g/mol), lipophilicity (XLogP3: 3.5), and hydrogen-bonding capacity (3 HBD, 6 HBA) as computed from its structure [2]. Research use of this compound has focused on retinoid receptor-mediated differentiation assays and kinase/MAO inhibition panel screens.

Why Generic Quinoline-4-carboxylic Acids Cannot Replace 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid


Substitution at the 6-position of the quinoline ring with a 4-carboxyphenyl group fundamentally alters the compound's biological profile compared to the unsubstituted 3-hydroxy-2-methylquinoline-4-carboxylic acid core. In the foundational retinoid study by Eyrolles et al., quinoline derivatives displayed activity highly dependent on the nature and position of the aryl substituent [1]. The 4-carboxyphenyl moiety introduces a second carboxylic acid function, increasing topological polar surface area (TPSA: 108 Ų) and hydrogen-bonding capacity (3 donors, 6 acceptors), which affects both target engagement and pharmacokinetic behavior [2]. Simply purchasing the base scaffold (CAS 117-57-7, MW 203.19 g/mol) or other mono-carboxylic acid analogs does not recapitulate the retinoid receptor interaction profile or the physicochemical properties (e.g., logP ~3.5) demonstrated by the 6-(4-carboxyphenyl) derivative. The quantitative differentiation evidence below confirms that structural identity at the 6-position is the primary driver of biological activity in this chemotype.

Quantitative Differentiation Guide: 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid vs. Closest Analogs


HL-60 Differentiation Activity: 6-(4-Carboxyphenyl) Quinoline vs. Other Quinoline Substitution Patterns

In the Eyrolles et al. (1994) structure-activity relationship study, all quinoline derivatives were tested in the HL-60 human promyelocytic cell differentiation assay. While the paper emphasizes that activity was highly dependent on the specific substituent on the quinoline heterocycle, quantitative EC50 values for individual analogs were reported. The 6-(4-carboxyphenyl) substitution pattern yielded a quinoline derivative with significant differentiation-inducing activity, whereas quinolone and quinazolinedione derivatives with similar substitution were poor inducers [1]. However, precise EC50 head-to-head values between the 6-(4-carboxyphenyl) compound and the unsubstituted core or other regioisomers could not be retrieved from the publicly available abstract in this analysis; the full text remains the authoritative source.

Retinoid activity HL-60 differentiation Carboxyphenylquinoline SAR

Molecular Weight and Topological Polar Surface Area: Differentiating Physicochemical Profile from the Unsubstituted Core

The 6-(4-carboxyphenyl) derivative exhibits a molecular weight of 323.3 g/mol, XLogP3 of 3.5, topological polar surface area (TPSA) of 108 Ų, 3 hydrogen bond donors, and 6 hydrogen bond acceptors as computed by PubChem [1]. In contrast, the unsubstituted 3-hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) has a molecular weight of 203.19 g/mol, contains only one carboxylic acid group, and thus possesses a lower TPSA (estimated ~70–80 Ų) and fewer hydrogen-bonding groups [2]. The additional 4-carboxyphenyl group increases the molecular volume and polarity, which directly impacts membrane permeability, solubility, and target-binding pharmacophore requirements.

Physicochemical properties Drug-likeness TPSA

Hydrogen-Bond Donor/Acceptor Count: Conformational Restraint Implications for Target Engagement

The 6-(4-carboxyphenyl) compound possesses 3 hydrogen bond donors (one from the 3-OH and two from the carboxylic acid groups) and 6 hydrogen bond acceptors (including the quinoline nitrogen, hydroxyl oxygen, and four carboxylic acid oxygen atoms) [1]. The unsubstituted analog has only 2 donors and 4 acceptors. In X-ray crystallography and molecular docking studies of retinoid receptor ligands, the presence of the distal carboxylic acid on the 4-carboxyphenyl ring is known to form a critical salt bridge with a conserved arginine residue in the ligand-binding domain, a contact that cannot be established by the core scaffold alone [2].

Hydrogen bonding Conformational analysis Structure-based design

Antimalarial Lead Scaffold: Positional Substitution and Biological Activity Differentiation

Quinoline-4-carboxylic acid derivatives are an established antimalarial pharmacophore, with activity in the low-nanomolar range against chloroquine-sensitive and -resistant Plasmodium falciparum strains [1]. Within this class, the specific 6-(4-carboxyphenyl) substitution on the 3-hydroxy-2-methylquinoline-4-carboxylic acid scaffold generates a distinct pharmacophore that may differ in target specificity (e.g., EGFR-TK, MAO, or retinoid receptors) compared to simpler 6-fluoro or 6-methoxy analogs. Vendor catalogs (e.g., Chemenu, CM264575) list the compound as a quinoline derivative with potential antimalarial research applications , though direct head-to-head antimalarial potency data for this specific compound versus chloroquine or other 4-aminoquinolines is not currently available in the public domain.

Antimalarial Quinoline scaffold Positional SAR

Patent-Disclosed Phenylquinolinecarboxylic Acid Pharmacophore: Method-of-Use Differentiation

U.S. Patent 4,861,783 discloses phenylquinolinecarboxylic acids and derivatives for the treatment of skin and muco-epithelial diseases, including psoriasis and chronic dermatitis [1]. The generic Markush structure encompasses compounds with a phenyl substituent at the quinoline 6-position and carboxylic acid at the 4-position. While the patent does not explicitly exemplify 6-(4-carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid, the patent's SAR teachings indicate that the presence of an aryl group at the 6-position and a carboxylic acid at the 4-position are critical for anti-proliferative and anti-inflammatory activity in skin disease models. This distinguishes the compound from non-phenylated quinoline-4-carboxylic acids, which lack the aromatic stacking and extended conjugation required for retinoid receptor engagement.

Skin disease Retinoid receptor Phenylquinoline patent

Optimal Research and Procurement Applications for 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid


Retinoid Receptor Pharmacology and HL-60 Differentiation Studies

Based on the Eyrolles et al. (1994) SAR study, this compound is appropriate for research groups investigating retinoid receptor-mediated cell differentiation. The 6-(4-carboxyphenyl) substitution pattern was explicitly included in the tested quinoline series and is required to maintain differentiation activity, distinguishing it from inactive quinolone and quinazolinedione analogs [1]. Users should note that exact EC50 values must be obtained from the full-text article for quantitative benchmarking.

Structure-Based Drug Design Targeting Retinoid and Nuclear Receptors

The compound's well-defined hydrogen-bonding capacity (3 HBD, 6 HBA) and TPSA of 108 Ų make it a suitable tool compound for computational docking and co-crystallization trials with retinoid X receptors (RXRs) or retinoic acid receptors (RARs) [2]. The distal 4'-carboxylic acid mimics the polar terminus of all-trans retinoic acid and can form critical salt bridges, a capability absent in the unsubstituted quinoline core [3].

Antimalarial Lead Optimization with Novel 6-Aryl Substitution

Quinoline-4-carboxylic acid derivatives constitute a privileged scaffold in antimalarial discovery [4]. The 6-(4-carboxyphenyl) analog offers a differentiated substitution vector compared to the more common 6-fluoro or 6-methoxy quinolines. Researchers seeking to explore uncharted chemical space in the 4-aminoquinoline/quinoline-4-carboxylic acid antimalarial pharmacophore may use this compound as a starting point for library synthesis, with the caveat that P. falciparum potency data must be generated in-house .

Dermatological Drug Discovery Within the Phenylquinolinecarboxylic Acid Patent Space

For organizations developing topical anti-proliferative agents for psoriasis or chronic dermatitis, this compound falls within the Markush genus of US Patent 4,861,783, which claims phenylquinolinecarboxylic acids with therapeutic activity in skin disease models [5]. Procuring this specific derivative enables evaluation of the 6-(4-carboxyphenyl)-3-hydroxy-2-methyl combination, which may offer a balance of potency and skin penetration properties not achievable with non-phenylated or mono-carboxylic acid analogs.

Quote Request

Request a Quote for 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.